4-Acetylnaphthalene-1,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylnaphthalene-1,8-dicarboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of an acetyl group at the 4-position and carboxylic acid groups at the 1 and 8 positions on the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylnaphthalene-1,8-dicarboxylic acid typically involves the use of 1,4-naphthalene dicarboxylic acid as a starting material. The process includes several steps:
Addition of Meldrum’s Acid: This step involves the addition of Meldrum’s acid to the starting material.
Formylation of Carboxyl Group: The carboxyl group is then formylated.
Decarboxylation: The final step involves the decarboxylation of the intermediate product to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process avoids the use of flammable metal reagents, making it safer and more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetylnaphthalene-1,8-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like hydrogen gas. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-Acetylnaphthalene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other naphthalene derivatives.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fluorescent probes, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-acetylnaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence its interactions with other molecules, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-1,8-dicarboxylic acid
- Naphthalene-1,4,5,8-tetracarboxylic dianhydride
- Naphthalimide derivatives
Uniqueness
4-Acetylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the acetyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
28445-08-1 |
---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
4-acetylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H10O5/c1-7(15)8-5-6-11(14(18)19)12-9(8)3-2-4-10(12)13(16)17/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
VXWNORMBASLKGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.